6-Bromo-7-fluoro-3-nitroquinolin-4-ol

Overview

Description

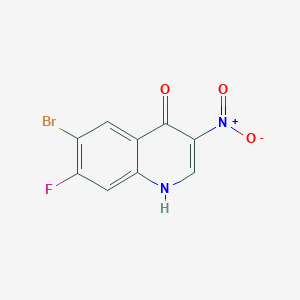

6-Bromo-7-fluoro-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C9H4BrFN2O3 . It has a molecular weight of 287.04 .

Physical And Chemical Properties Analysis

6-Bromo-7-fluoro-3-nitroquinolin-4-ol has a molecular weight of 287.04 and a molecular formula of C9H4BrFN2O3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

1. Synthesis and Biological Evaluation

6-Bromo-7-fluoro-3-nitroquinolin-4-ol is used as an intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the creation of PI3K/mTOR inhibitors, which are significant in cancer treatment and research. The compound serves as a crucial intermediate for the synthesis of quinoline inhibitors, offering a pathway for developing new anticancer agents. The optimization of its synthetic methods paves the way for the production of NVP-BEZ235 derivatives, highlighting its potential in drug discovery and development (Fei Lei et al., 2015).

2. Role in Chemical Synthesis

In chemical synthesis, 6-Bromo-7-fluoro-3-nitroquinolin-4-ol acts as a versatile intermediate. It is involved in the Skraup-type synthesis of 3-bromoquinolin-6-ols, demonstrating its utility in generating intermediates that can carry additional substituents at various positions. This adaptability makes it valuable for the synthesis of a wide range of chemical entities, contributing to the field of medicinal chemistry and drug design (C. Lamberth et al., 2014).

3. Photolabile Protecting Group

This compound has also been explored for its role in the synthesis of photolabile protecting groups. Specifically, brominated hydroxyquinoline derivatives, related to 6-Bromo-7-fluoro-3-nitroquinolin-4-ol, have been synthesized and demonstrated significant sensitivity to multiphoton-induced photolysis. This property is particularly useful for developing caging groups in biological research, allowing precise control over the release of biologically active molecules in response to light (O. Fedoryak et al., 2002).

4. Prodrug Systems for Reductive Activation

6-Bromo-7-fluoro-3-nitroquinolin-4-ol is a candidate for constructing prodrug systems aimed at bioreductive activation. Novel derivatives of this compound have been synthesized for potential use in this domain. The ability to undergo transformations under specific conditions makes these derivatives promising for therapeutic applications where controlled drug activation is crucial (Gavin D. Couch et al., 2008).

5. Antimicrobial and Anticancer Properties

The incorporation of 6-Bromo-7-fluoro-3-nitroquinolin-4-ol into various compounds has led to the discovery of entities with notable antimicrobial and anticancer properties. This highlights its significance in the search for new therapeutic agents, offering a platform for the development of dual-acting drugs that can simultaneously target bacterial infections and cancerous cells (Salah A. Al-Trawneh et al., 2010).

Mechanism of Action

Safety and Hazards

The safety information available indicates that 6-Bromo-7-fluoro-3-nitroquinolin-4-ol may pose certain hazards. The compound has been assigned the signal word “Warning”. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name |

6-bromo-7-fluoro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFN2O3/c10-5-1-4-7(2-6(5)11)12-3-8(9(4)14)13(15)16/h1-3H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMXHLHFCNCMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluoro-3-nitroquinolin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)

![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)

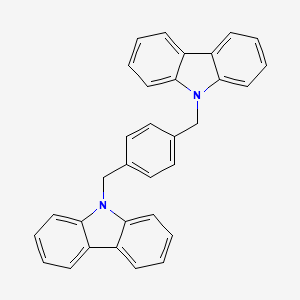

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)

![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)